

Application Notes and Protocols for Org OD 02-0 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org OD 02-0

Cat. No.: B15541469

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Introduction

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPR α), with a reported IC₅₀ of 33.9 nM[1]. Unlike classical nuclear progesterone receptors (nPRs) that regulate gene transcription over hours to days, mPR α mediates rapid, non-genomic cellular responses within minutes. This makes **Org OD 02-0** a valuable tool for dissecting the immediate signaling events initiated by progesterone at the cell surface and for investigating the physiological roles of mPR α in various biological systems. Its applications in research span from endocrinology and neurobiology to cardiovascular and cancer studies.

Mechanism of Action

Org OD 02-0 selectively binds to and activates mPR α , a G-protein coupled receptor, initiating a cascade of intracellular signaling events. The primary signaling pathways modulated by **Org OD 02-0** include:

- **MAPK/ERK Pathway:** Activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK), is a common downstream effect of **Org OD 02-0** stimulation[1][2]. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

- **PI3K/Akt Pathway:** The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key pathway activated by **Org OD 02-0**. This pathway is central to cell survival, growth, and metabolism[2][3][4].
- **G-Protein Signaling and cAMP Modulation:** In certain cell types, **Org OD 02-0**'s activation of mPR α is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[4].

These signaling events can lead to various cellular responses, including inhibition of prolactin secretion, stimulation of nitric oxide (NO) production, neuroprotection, and anti-apoptotic effects[1][3][5][6][7].

Data Presentation: Recommended Concentrations of Org OD 02-0

The optimal concentration of **Org OD 02-0** is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. The following table summarizes the concentrations used in various published studies:

Cell Line/Type	Concentration Range	Observed Effects	Reference
Rat Pituitary Cells	Not specified	Inhibition of prolactin secretion	
GH3 (Rat Pituitary Tumor)	Not specified	Inhibition of prolactin release, decreased cAMP accumulation	
Human Umbilical Vein Endothelial Cells (HUVECs)	20 nM - 100 nM	Increased nitric oxide (NO) production, increased eNOS phosphorylation, inhibition of Src and FAK phosphorylation	[2][3]
Human Vascular Smooth Muscle Cells (VSMCs)	Not specified	Blocked prostaglandin F2 α -induced calcium increase	[4]
SH-SY5Y (Human Neuroblastoma)	Not specified	Neuroprotective effects against cell starvation and neurotoxins (6-OHDA, MPP+)	[5][6]
Human Endometrial Stromal Cells	50 nM - 100 nM	Induction of decidualization markers (lower in endometriotic cells)	[8]
Bovine Uterine Epithelial (BUTE) Cells	0.1 μ M - 10 μ M	Decreased glycogen abundance	[9]
Ishikawa (Human Endometrial Adenocarcinoma)	10 μ M	Decreased glycogen abundance	[9]

Atlantic Croaker Granulosa/Theca Cells	100 nM	Activation of G- proteins, anti- apoptotic effects	[10]
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Note: It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

General Guidelines for Handling and Storage

- Solubility: Prepare a stock solution of **Org OD 02-0** in a suitable solvent like DMSO.
- Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles[\[1\]](#).

Protocol 1: Assessment of MAPK/ERK and PI3K/Akt Pathway Activation

This protocol outlines a general procedure to determine the effect of **Org OD 02-0** on the phosphorylation of key signaling proteins.

Materials:

- Cell line of interest
- Complete cell culture medium
- Serum-free medium
- **Org OD 02-0**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

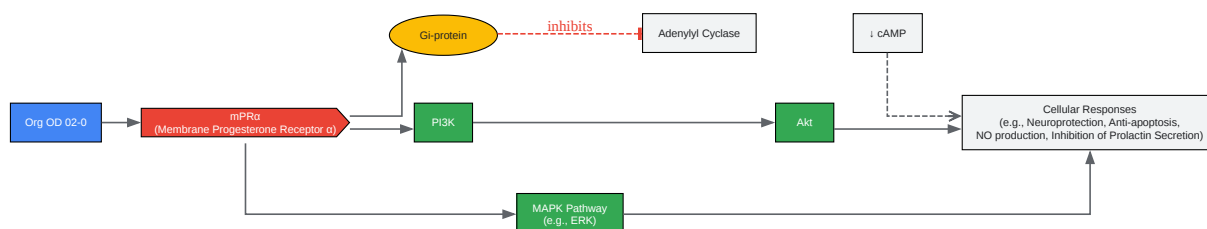
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
- Serum Starvation: To reduce basal signaling activity, replace the complete medium with serum-free medium and incubate for a specified period (e.g., overnight).
- Treatment: Prepare working solutions of **Org OD 02-0** at various concentrations in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest **Org OD 02-0** treatment.
- Remove the serum-free medium and add the treatment solutions to the cells. Incubate for the desired time points (e.g., 5, 10, 30, 60 minutes for rapid signaling events).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

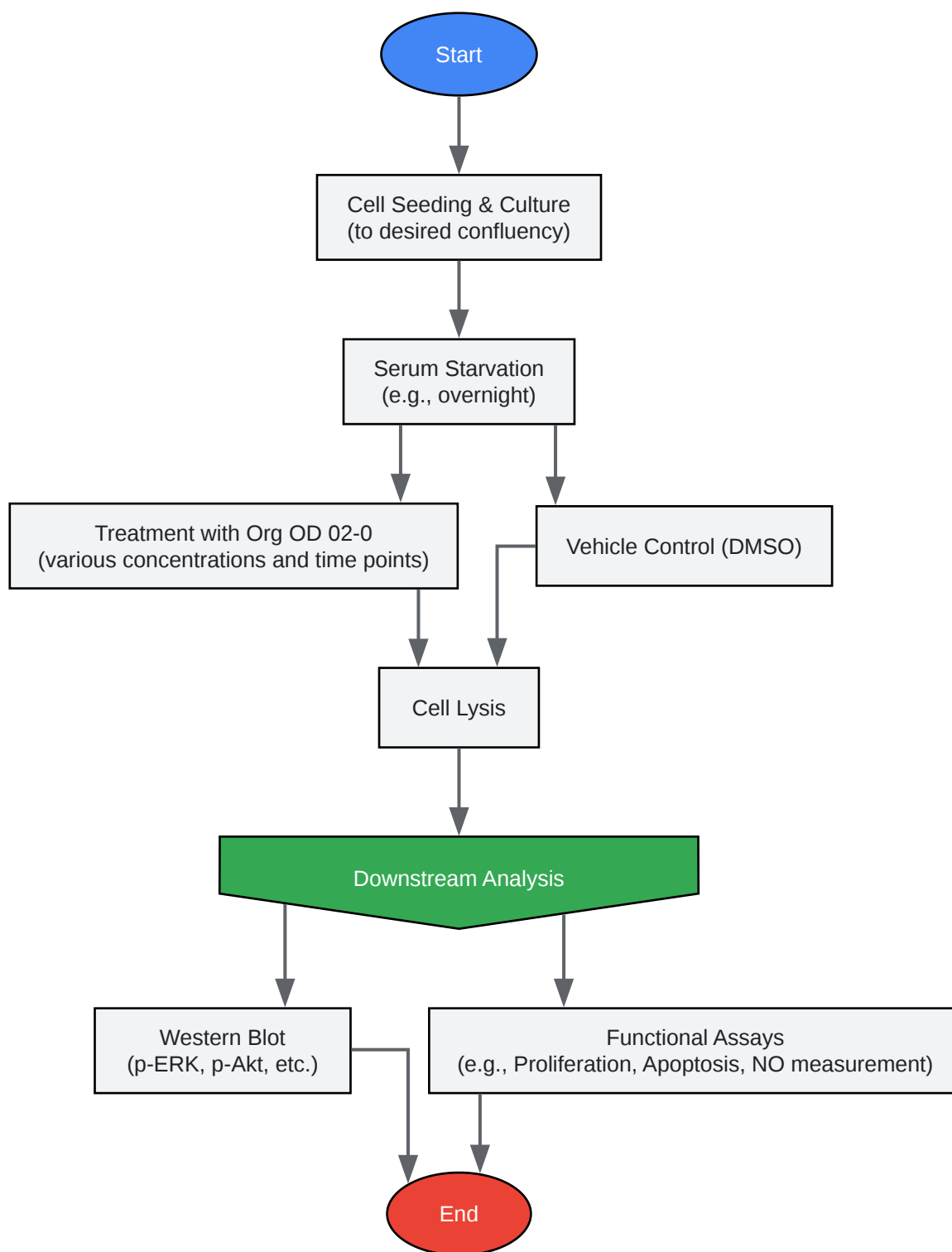
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using a chemiluminescent substrate.
- Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.

Visualizations



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Caption: Signaling pathway of **Org OD 02-0** via mPR α .



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Caption: General experimental workflow for studying **Org OD 02-0** effects.

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- To cite this document: BenchChem. [Application Notes and Protocols for Org OD 02-0 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541469#recommended-concentration-of-org-od-02-0-for-cell-culture]

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